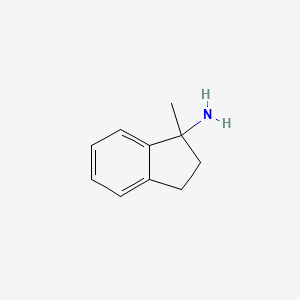

1-methyl-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dihydroinden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYREUVTAYSNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Methyl 2,3 Dihydro 1h Inden 1 Amine and Its Analogs

Racemic Synthesis Approaches to the Indenamine Core

The preparation of racemic 1-methyl-2,3-dihydro-1H-inden-1-amine and its analogs often begins with the readily available precursor, 2,3-dihydro-1H-1-indanone. Various transformations of this ketone provide access to the desired amine functionality.

Indanone Precursor Transformations (e.g., from 2,3-dihydro-1H-1-indanone)

A well-established route to primary amines from ketones involves the formation of an oxime intermediate. prepchem.com 2,3-dihydro-1H-1-indanone can be reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent like pyridine (B92270) to form 1-indanone (B140024) oxime. orgsyn.org This reaction typically proceeds to completion within a short timeframe. orgsyn.org The resulting oxime can then be subjected to catalytic reduction to yield the corresponding primary amine. beilstein-journals.orgnih.gov Common catalysts for this hydrogenation include palladium on carbon (Pd/C). beilstein-journals.orgnih.gov This two-step process, involving oximation followed by reduction, is a reliable method for the synthesis of 1-aminoindane. google.com

A variation of this approach involves the use of Raney nickel as the reducing agent in an alkaline solution. google.com This method has been highlighted as an improved process for preparing 2,3-dihydro-1H-inden-1-amine. google.com

Table 1: Synthesis of 1-Indanone Oxime

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Product |

|---|

Data derived from Organic Syntheses Procedure. orgsyn.org

Reductive amination, also known as reductive alkylation, offers a more direct route to amines from carbonyl compounds. wikipedia.org This one-pot reaction combines a ketone with an amine in the presence of a reducing agent to form the target amine via an intermediate imine. wikipedia.org For the synthesis of N-substituted indenamines, 1-indanone can be reacted with a primary amine, such as R-(+)-α-phenethylamine, in the presence of a catalyst and a reducing agent like molecular hydrogen. researchgate.net Various catalysts have been explored for this transformation, including cobalt-based catalysts which have shown high selectivity. researchgate.net

Reductive amination can be performed directly, where all reactants are combined in a single step, or indirectly. wikipedia.org The choice of reducing agent is crucial; sodium cyanoborohydride (NaBH3CN) is often favored because it is selective for the imine intermediate over the starting ketone. wikipedia.org

Cyclization Reactions for Indane Ring System Formation (e.g., Friedel-Crafts Alkylation)

The formation of the indane ring system itself is a key step in the synthesis of these compounds. Intramolecular Friedel-Crafts reactions are powerful methods for constructing cyclic structures. wikipedia.orgmasterorganicchemistry.com This type of reaction involves the alkylation or acylation of an aromatic ring by a tethered electrophile. masterorganicchemistry.comnih.gov

For instance, a suitably substituted phenylpropionic acid or its corresponding acyl chloride can undergo intramolecular cyclization to form a 1-indanone. nih.govresearchgate.net The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl3), or a strong acid. wikipedia.orglibretexts.org This cyclization is a classic example of electrophilic aromatic substitution. libretexts.org The resulting 1-indanone can then be converted to the desired indenamine using the methods described previously. The success of intramolecular Friedel-Crafts alkylation is often dependent on ring size, with the formation of five- and six-membered rings being the most common. masterorganicchemistry.com

Multi-Step Conversions and Strategic Route Design

The synthesis of more complex analogs of 1-methyl-2,3-dihydro-1H-inden-1-amine often requires multi-step synthetic sequences. A common strategy involves the initial construction of a substituted 1-indanone, followed by its conversion to the target amine. nih.gov For example, a Friedel-Crafts acylation of a substituted benzene (B151609) derivative with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation, can afford a variety of substituted 1-indanones. beilstein-journals.orgnih.gov These intermediates can then be subjected to reactions such as oxime formation and reduction to introduce the amine functionality. beilstein-journals.orgnih.gov

Enantioselective Synthesis of Chiral 1-Methyl-2,3-dihydro-1H-inden-1-amine and its Enantiomers

The biological activity of chiral amines is often enantiomer-specific, making the development of enantioselective synthetic methods a critical area of research. Asymmetric synthesis of 1-methyl-2,3-dihydro-1H-inden-1-amine aims to produce a single enantiomer with high optical purity.

One approach to achieving enantioselectivity is through asymmetric reductive amination. This can be accomplished using biocatalysts, such as ω-transaminases, which have shown potential for the synthesis of chiral amines from bulky ketone substrates like 1-indanone derivatives. researchgate.net Computational enzyme design strategies are being employed to improve the catalytic efficiency of these enzymes for such transformations. researchgate.net

Another strategy involves the use of chiral catalysts in more traditional chemical reactions. For example, asymmetric Brønsted acid catalysis has been utilized in the cyclization of 2-alkenylbenzaldimines to produce enantiomerically enriched 1-aminoindenes. rsc.org

Furthermore, resolution of a racemic mixture is a common method to obtain pure enantiomers. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. google.com

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| 1-methyl-2,3-dihydro-1H-inden-1-amine |

| 2,3-dihydro-1H-1-indanone |

| 1-indanone oxime |

| R-(+)-α-phenethylamine |

| 3-chloropropionyl chloride |

Asymmetric Catalysis in Indenamine Formation (e.g., Asymmetric Transfer Hydrogenation of Precursors)

Asymmetric catalysis is a powerful tool for the direct synthesis of chiral amines from their corresponding prochiral imines. ethz.ch Among the various catalytic methods, asymmetric transfer hydrogenation (ATH) has emerged as a highly efficient and versatile technique. researchgate.net This method involves the reduction of the C=N bond of a precursor imine using a chiral catalyst and a simple hydrogen donor, thereby establishing the stereocenter in a single step.

The direct precursor for 1-methyl-2,3-dihydro-1H-inden-1-amine via this method is 1-methyl-2,3-dihydro-1H-inden-1-imine. The ATH of this cyclic imine can be accomplished with high yields and excellent enantioselectivities using transition metal catalysts, typically based on rhodium (Rh) or ruthenium (Ru), complexed with chiral ligands. Mono-tosylated diamines, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective ligands in these systems. wikipedia.org

The hydrogen donor is often a simple and readily available molecule. A common choice is an azeotropic mixture of formic acid and triethylamine (B128534) (HCOOH/NEt₃), which provides the hydride for the reduction. wikipedia.org Alternatively, sodium formate (B1220265) (HCOONa) can be used as the hydrogen source. mdpi.com These reactions are often performed in environmentally benign solvents like water or a mixture of water and methanol, which can enhance the reaction rate and selectivity. wikipedia.orgmdpi.com The catalytic cycle generally involves the formation of a metal-hydride intermediate which then delivers the hydride to one face of the imine, directed by the chiral ligand, to yield the amine with high enantiomeric excess (ee). mdpi.com

| Catalyst System | Hydrogen Donor | Solvent | Typical Outcome |

| [CpRhCl₂]₂ / (S,S)-TsDPEN | HCOOH / NEt₃ | Water | High yield, High ee |

| [CpRuCl₂]₂ / (S,S)-TsDPEN | HCOONa | Water/Methanol | Excellent yield and enantioselectivity |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. wikipedia.org This approach involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to reveal the desired enantiomerically enriched product. wikipedia.org

For the synthesis of chiral amines like 1-methyl-2,3-dihydro-1H-inden-1-amine, a common strategy involves the diastereoselective reduction of a ketimine derived from the corresponding ketone (1-methyl-1-indanone) and a chiral amine auxiliary. (R)-phenylglycine amide has been successfully employed as a chiral auxiliary for the synthesis of the closely related (S)-1-aminoindane. researchgate.net In this method, the ketimine formed between 1-indanone and (R)-phenylglycine amide is subjected to a diastereoselective heterogeneous metal-catalyzed hydrogenation. researchgate.net The steric bulk of the auxiliary directs the hydride attack to one face of the imine, leading to the formation of one diastereomer in excess. The final step involves the non-reductive cleavage of the auxiliary to yield the enantiomerically enriched amine. researchgate.net

Other well-established chiral auxiliaries, such as those derived from amino alcohols like pseudoephedrine or oxazolidinones (Evans auxiliaries), are also widely used in asymmetric synthesis, particularly for directing alkylation or aldol (B89426) reactions. wikipedia.orgnih.govscispace.com While not directly applied to the amine synthesis itself, these auxiliaries could be used to establish the C1-methyl stereocenter in a precursor molecule through an asymmetric alkylation reaction. nih.gov

Table: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions |

|---|---|---|

| (R)-Phenylglycine amide | Diastereoselective reduction of ketimines | Non-reductive cleavage |

| Pseudoephedrine | Diastereoselective alkylation of amides | Hydrolysis (acidic or basic) |

Enzymatic Approaches for Enantiopure Indenamine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional levels of stereoselectivity. mdpi.com For the synthesis of chiral amines, transaminases (TAs), also known as aminotransferases, are particularly powerful biocatalysts. nih.gov

Transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or benzylamine) to a prochiral ketone acceptor. nih.govfrontiersin.org To synthesize (R)- or (S)-1-methyl-2,3-dihydro-1H-inden-1-amine, the corresponding prochiral ketone, 1-methyl-1-indanone, would serve as the substrate. By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of the amine can be produced with high enantiomeric purity. mmu.ac.uk The reaction equilibrium can be challenging, but strategies such as using a large excess of the amine donor or removing the ketone byproduct can drive the reaction towards the desired amine product. mmu.ac.uk Several transaminases have shown activity towards cyclic ketones and related structures like 1-aminoindane, indicating their potential applicability to this specific target. nih.gov

Another class of enzymes, imine reductases (IREDs), can catalyze the asymmetric reduction of cyclic imines to produce chiral amines, offering a biocatalytic parallel to the asymmetric transfer hydrogenation discussed earlier. researchgate.netrsc.org

| Enzyme Class | Reaction Type | Substrate | Key Advantage |

| Transaminase (TA) | Asymmetric amination | Prochiral ketone | High enantioselectivity, mild conditions |

| Imine Reductase (IRED) | Asymmetric imine reduction | Prochiral imine | Direct reduction to the amine |

Chiral Resolution Techniques for Racemic 1-Methyl-2,3-dihydro-1H-inden-1-amine

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. While this approach has an inherent maximum yield of 50% for the desired enantiomer without a recycling process, it remains a widely used and practical method, especially on an industrial scale. rsc.org

Chromatographic Chiral Separation Methods (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful analytical and preparative tools for separating enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. researchgate.net

When the racemic mixture of 1-methyl-2,3-dihydro-1H-inden-1-amine is passed through the column, the two enantiomers interact differently with the chiral stationary phase. These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilities. bldpharm.com As a result, one enantiomer is retained more strongly on the column and elutes later than the other, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very common and effective for the separation of a wide range of chiral compounds, including amines. researchgate.net The choice of mobile phase (the solvent that carries the sample through the column) is crucial for optimizing the separation. researchgate.net

| Chiral Stationary Phase (CSP) Type | Common Chiral Selectors | Separation Principle |

| Polysaccharide-based | Cellulose or Amylose derivatives | Formation of transient diastereomeric complexes via various interactions |

| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings | π-π interactions, hydrogen bonding, dipole stacking |

| Macrocyclic glycopeptide | Teicoplanin, Vancomycin | Inclusion complexation, hydrogen bonding |

Kinetic Resolution Strategies (e.g., Enzyme-Catalyzed Kinetic Resolution)

Kinetic resolution is a method that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other enantiomer reacts much more slowly, or not at all. The reaction is stopped at approximately 50% conversion, at which point the unreacted starting material is enriched in the slower-reacting enantiomer, and the product is formed from the faster-reacting enantiomer. wikipedia.org

Enzyme-catalyzed kinetic resolution is a particularly effective strategy due to the high selectivity of enzymes. rsc.org For resolving racemic amines, lipases are commonly used enzymes. google.com The resolution is typically achieved through the enantioselective acylation of the amine. google.com In the presence of a lipase (B570770) and an acyl donor (such as an ester), the enzyme will selectively acylate one enantiomer of the amine at a much faster rate than the other.

(R,S)-amine + Acyl Donor --(Lipase)--> (R)-N-Acyl-amine + (S)-amine (unreacted)

After the reaction reaches about 50% conversion, the acylated amine product can be separated from the unreacted amine using standard techniques like extraction or chromatography. The unreacted amine will be enantiomerically enriched, and the desired enantiomer can also be recovered from the acylated product by hydrolysis of the amide bond. google.com This method is limited to a theoretical yield of 50% for each enantiomer. rsc.org However, if combined with a method to racemize the unwanted enantiomer in situ, it can be converted into a dynamic kinetic resolution (DKR), potentially affording the desired product in up to 100% yield. nih.gov

Table: Key Aspects of Enzyme-Catalyzed Kinetic Resolution of Amines

| Feature | Description |

|---|---|

| Enzyme | Lipases (e.g., from Candida antarctica, Pseudomonas species) are common. google.com |

| Reaction | Enantioselective N-acylation. |

| Acyl Donor | Simple esters (e.g., ethyl acetate, vinyl acetate). |

| Outcome | Separation of unreacted amine (one enantiomer) and acylated amine (the other enantiomer). |

| Limitation | Maximum 50% yield for a single enantiomer without a recycling/racemization step. rsc.org |

Derivatization and Functionalization Strategies of the 1-Methyl-2,3-dihydro-1H-inden-1-amine Scaffold

The 1-methyl-2,3-dihydro-1H-inden-1-amine scaffold serves as a versatile platform for chemical modification. Strategies for its derivatization can be broadly categorized into two main approaches: transformations involving the primary amine functional group and the introduction of new substituents onto the bicyclic indane ring system. These modifications are crucial for exploring the structure-activity relationships of its analogs in various chemical and pharmaceutical contexts.

The primary amine at the C1 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Acylation: The primary amine of the scaffold can readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction, typically conducted in the presence of a base like pyridine or triethylamine to neutralize the generated acid, results in the formation of stable amide derivatives. This transformation is a fundamental and widely used method for modifying primary and secondary amines. libretexts.orgyoutube.com

Alkylation: N-alkylation of the amine group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. Research on the closely related compound, 2,3-dihydro-1H-inden-1-amine, demonstrates that N-alkylation can be effectively achieved using various alkylating agents in the presence of a suitable base and solvent. google.com For instance, the synthesis of rasagiline (B1678815), an N-propargyl derivative, involves the reaction of 2,3-dihydro-1H-inden-1-amine with propargyl chloride or propargyl bromide. google.com The reaction conditions can be tailored to control the extent of alkylation. google.commnstate.edu

| Alkylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Propargyl Chloride | Triethylamine, Potassium Carbonate | Toluene | Secondary Amine |

| Propargyl Bromide | Sodium Bicarbonate, Pyridine | Acetonitrile | Secondary Amine |

| Phenylsulfonic acid propargyl ester | Potassium Hydroxide | Methylene (B1212753) Chloride | Secondary Amine |

Urea (B33335)/Thiourea (B124793) Formation: The primary amine provides a nucleophilic center for reaction with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. nih.gov These functional groups are significant in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.govnih.gov The reaction is typically straightforward, involving the direct combination of the amine with the corresponding isocyanate or isothiocyanate. nih.gov

| Reagent | Resulting Functional Group | General Product Structure |

|---|---|---|

| Alkyl/Aryl Isocyanate (R-N=C=O) | Urea | Indane-NH-C(=O)NH-R |

| Alkyl/Aryl Isothiocyanate (R-N=C=S) | Thiourea | Indane-NH-C(=S)NH-R |

Functionalization of the aromatic portion of the indane ring is a key strategy for modulating the molecule's properties. Electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions, are effective methods for introducing new substituents.

Regioselective Alkylation via Friedel-Crafts Acylation and Reduction: A powerful, multi-step strategy allows for the regioselective introduction of alkyl groups onto the benzene ring of the indane scaffold. This method has been demonstrated in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine from 2-aminoindan. researchgate.net The process involves an initial protection of the amine, followed by a regioselective Friedel-Crafts acylation, and subsequent reduction. researchgate.net

The key steps are as follows:

N-Protection: The amine functionality is first protected to prevent it from reacting with the electrophilic reagents used in the subsequent steps. A common protecting group for this purpose is trifluoroacetyl, forming a stable trifluoroacetamide. researchgate.net

Regioselective Friedel-Crafts Acylation: The N-protected indane derivative undergoes Friedel-Crafts acylation. Using acetyl chloride, the acetyl groups are introduced with high regioselectivity at the 5- and 6-positions of the indane ring. This reaction can be performed using acetyl chloride as both the reagent and the solvent. researchgate.net

Carbonyl Reduction: The ketone groups introduced during acylation are then reduced to alkyl groups. This can be achieved through catalytic hydrogenation, converting the acetyl groups into ethyl groups. researchgate.net

Deprotection: Finally, the protecting group is removed from the amine to yield the functionalized indane-amine derivative.

This sequence provides a reliable method for introducing substituents at specific positions on the aromatic ring, a critical tool for developing analogs of 1-methyl-2,3-dihydro-1H-inden-1-amine. researchgate.net

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Amine Protection | Trifluoroacetic anhydride (B1165640) | Deactivates the amine to prevent side reactions. |

| 2 | Friedel-Crafts Acylation | Acetyl chloride | Introduces acetyl groups regioselectively at the 5- and 6-positions. researchgate.net |

| 3 | Hydrogenation | H₂, Pd/C | Reduces the ketone functionalities to ethyl groups. researchgate.net |

| 4 | Amine Deprotection | Base (e.g., NaOH) | Restores the primary amine functional group. |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2,3 Dihydro 1h Inden 1 Amine

Reaction Pathways Involving the Amine Functionality (e.g., Nucleophilic Substitution)

The lone pair of electrons on the nitrogen atom of 1-methyl-2,3-dihydro-1H-inden-1-amine makes it a strong nucleophile, enabling it to react with a wide range of electrophiles. This reactivity is central to the synthesis of numerous derivatives.

N-Alkylation: The amine functionality readily undergoes nucleophilic substitution reactions with alkyl halides. A prominent example from the broader 1-aminoindan (B1206342) class is the N-alkylation with propargyl halides to synthesize rasagiline (B1678815) and related compounds. google.comwikipedia.orggoogle.com This reaction typically proceeds via an SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed, driving the reaction to completion. google.comgoogle.com However, a potential side reaction is over-alkylation, which can lead to the formation of bis-alkylated impurities. google.com

| Electrophile | Base | Solvent | Temperature | Product Type | Reference |

| Propargyl Bromide | Potassium Carbonate | Acetonitrile | 20 to 60°C | Secondary Amine | google.com |

| Propargyl Halide | Inorganic or Organic Base | Not Specified | Not Specified | Secondary Amine | google.com |

| Haloallyl Derivative | Sodium/Potassium Carbonate | Polar Aprotic (e.g., DMSO) | 20 to 60°C | Secondary Amine | google.com |

N-Acylation: Primary amines like 1-methyl-2,3-dihydro-1H-inden-1-amine react with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is fundamental in synthetic chemistry for the introduction of acyl groups. For instance, derivatives of the related cis-1-aminoindan-2-ol scaffold are N-acylated in the synthesis of chiral auxiliaries and intermediates for pharmaceuticals. nih.gov The N-acylation of (1S, 2R)-1-aminoindan-2-ol derived oxazolidinone with the pivalic anhydride (B1165640) of hydrocinnamic acid is a key step in the synthesis of the core unit of the HIV protease inhibitor Saquinavir®. nih.gov

Reaction with Carbonyls: The amine group can react with aldehydes and ketones in a nucleophilic addition reaction to form a carbinolamine intermediate, which can then dehydrate to form an imine (Schiff base). This reactivity is foundational to the synthesis of the 1-aminoindan core itself through reductive amination of 1-indanone (B140024). In this process, 1-indanone reacts with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaCNBH₃) to yield 1-aminoindan. acs.org

Transformations of the Indane Ring System (e.g., Oxidation, Reduction)

The indane ring system, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, can undergo transformations at both its aromatic and aliphatic portions.

Reduction: The synthesis of 1-aminoindanes often involves the reduction of a precursor functional group at the C1 position of the indane ring. These synthetic pathways highlight the susceptibility of the ring system to reductive transformations.

| Precursor | Reagent(s) | Product | Reference |

| 1-Indanone | NH₄OAc, NaCNBH₃ | 1-Aminoindan | acs.org |

| 1-Indanone Ketimine | Metal Catalyst (e.g., Pd/C), H₂ | 1-Aminoindan | researchgate.net |

| 1-Indanone Oxime | H₂ | 1-Aminoindan | acs.org |

These reactions demonstrate the reduction of a carbonyl, imine, or oxime on the five-membered ring to an amine. The aromatic portion of the indane ring is generally stable to these conditions but could be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions, although specific examples for this compound are not prevalent.

Oxidation: The indane ring possesses benzylic carbons at the C1 and C3 positions, which are typically susceptible to oxidation. While specific studies on the oxidation of 1-methyl-2,3-dihydro-1H-inden-1-amine are limited, general principles of organic chemistry suggest that strong oxidizing agents could potentially oxidize the benzylic C-H bonds. youtube.compurdue.edu Furthermore, the amine group itself can be a target for oxidation. Enzymatic oxidation of amines by amine oxidases is a known biochemical transformation, though its application in synthetic chemistry for this specific substrate is not widely documented. nih.gov

Mechanistic Elucidation of Specific Chemical Reactions (e.g., Cyclization, Dehydrocoupling)

The formation and subsequent reaction of the indane amine scaffold can proceed through complex mechanisms that have been the subject of investigation.

Cyclization: The synthesis of the 1-aminoindane skeleton itself can be achieved through intramolecular cyclization reactions. One reported mechanism involves a acs.orgresearchgate.net-hydride shift that facilitates a C(sp³)–H bond functionalization. rsc.org This process allows for the construction of the indane ring from a suitably substituted precursor. In this type of reaction, a catalyst, often a transition metal, promotes the transfer of a hydride from one part of the molecule to another, initiating a cascade that leads to ring closure. The steric properties of the amine moiety have been found to be crucial for achieving high yields and catalyst efficiency in these transformations. rsc.org

Dehydrocoupling: Dehydrocoupling reactions involve the formation of a new bond between two atoms with the concurrent elimination of hydrogen gas (H₂). cardiff.ac.uk In the context of amines, this typically refers to reactions with boranes, phosphines, or silanes. The catalytic dehydrocoupling of amine-borane adducts is a well-studied process for forming B-N bonds, which are key components of various materials and borazine (B1220974) derivatives. researchgate.net The mechanism often involves the activation of N-H and B-H bonds by a metal catalyst. While this is a general reaction pathway for primary and secondary amines, specific mechanistic studies detailing the dehydrocoupling of 1-methyl-2,3-dihydro-1H-inden-1-amine are not extensively reported in the literature. The general pathway suggests that the amine would first form an adduct with a borane, followed by catalyst-mediated elimination of H₂ to form an aminoborane. researchgate.netrsc.org

Computational and Theoretical Chemistry Studies on 1 Methyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure and reactivity of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.

For 1-methyl-2,3-dihydro-1H-inden-1-amine, DFT calculations can provide deep insights into its chemical behavior. Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. multidisciplinaryjournals.com A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net For 1-methyl-2,3-dihydro-1H-inden-1-amine, the nitrogen atom of the amine group is expected to be an electron-rich, nucleophilic center.

| Calculated Property | Description | Predicted Significance for 1-Methyl-2,3-dihydro-1H-inden-1-amine |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | Localized primarily on the aromatic ring and the nitrogen atom, indicating these are the primary sites of electron donation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | Typically localized on the aromatic ring, suggesting it is the region most likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity, typical for such aromatic amines. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Would show a negative potential (red/yellow) around the nitrogen atom, confirming its role as a nucleophilic site, and positive potential (blue) near the amine hydrogens. |

| Natural Bond Orbital (NBO) Charges | Calculated atomic charges based on the electron density. | Would quantify the negative charge on the nitrogen atom and positive charges on adjacent carbon and hydrogen atoms, detailing the molecular polarity. |

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 1-methyl-2,3-dihydro-1H-inden-1-amine, which contains a chiral center and rotatable bonds, this analysis is crucial for understanding its three-dimensional structure and stereochemistry.

The structure of 1-methyl-2,3-dihydro-1H-inden-1-amine features a rigid indane ring system fused to a benzene (B151609) ring. The key structural features for conformational analysis are the substituents at the C1 position: a methyl group and an amine group. The C1 atom is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-methyl-2,3-dihydro-1H-inden-1-amine and (S)-1-methyl-2,3-dihydro-1H-inden-1-amine. bldpharm.com

Computational methods can predict the most stable conformations by calculating the potential energy of the molecule as the bonds are rotated. For this compound, the primary rotations would be around the C1-N and C1-C(methyl) bonds. The analysis would identify low-energy conformers and the energy barriers between them. This information is vital as the specific conformation of a molecule can significantly influence its biological activity and interactions with other molecules. Although detailed conformational studies for this specific compound have not been published, the principles of such an analysis are well-established.

| Stereochemical Feature | Description | Relevance to 1-Methyl-2,3-dihydro-1H-inden-1-amine |

|---|---|---|

| Chirality | The C1 atom is bonded to four different groups (the indane ring carbons C2 and C9, a methyl group, and an amine group), making it a chiral center. | The compound exists as a pair of enantiomers: (R) and (S) forms. |

| Conformational Isomers (Rotamers) | Different spatial arrangements arising from rotation around the C-N single bond. | The orientation of the amine group relative to the indane ring system can vary, leading to different rotamers with distinct energy levels. |

| Energy Minima | The most stable, lowest-energy conformations of the molecule. | Computational analysis would identify the preferred orientations of the methyl and amine groups to minimize steric hindrance. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 1-methyl-2,3-dihydro-1H-inden-1-amine, might bind to a macromolecular target, typically a protein or enzyme. researchgate.net This process is central to computer-aided drug design, as it helps identify potential biological targets and rationalize the mechanism of action. biointerfaceresearch.com

A docking simulation involves placing the three-dimensional structure of the ligand into the binding site of a receptor and evaluating the fit. The simulation samples numerous possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). plos.org A lower binding energy score typically indicates a more stable and favorable interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

While no specific molecular docking studies featuring 1-methyl-2,3-dihydro-1H-inden-1-amine as the ligand have been published, this method could be applied to explore its potential interactions with various biological targets. For instance, given its structural similarity to some psychoactive compounds, it could be docked against neurotransmitter receptors or transporters to hypothesize a potential biological role.

| Docking Parameter | Description | Hypothetical Application to 1-Methyl-2,3-dihydro-1H-inden-1-amine |

|---|---|---|

| Binding Affinity/Energy | A score that estimates the strength of the interaction between the ligand and the target protein. | Could be calculated for various receptors (e.g., serotonin, dopamine (B1211576) receptors) to predict the most likely biological targets. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. | Would show how the amine and methyl groups orient themselves to form specific interactions with amino acid residues. |

| Key Interactions | Specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein. | The amine group would be a likely candidate for forming hydrogen bonds with polar residues (e.g., Asp, Ser, Thr) in a receptor's active site. |

Chemoinformatic Approaches for Activity Prediction (e.g., Prediction of Activity Spectra for Substances (PASS))

Chemoinformatics employs computational methods to analyze chemical information. One prominent tool in this field is the Prediction of Activity Spectra for Substances (PASS) software. PASS is an online tool that predicts the biological activity spectrum of a compound based solely on its 2D structural formula. nih.gov The algorithm works by comparing the structure of the query molecule with a large training set of over 250,000 known biologically active compounds. genexplain.com

The output of a PASS prediction is a list of potential biological activities, including pharmacological effects and mechanisms of action. nih.gov For each predicted activity, PASS provides two probabilities: Pa (probability "to be active") and Pi (probability "to be inactive"). genexplain.com A high Pa value suggests that the compound is likely to exhibit that activity. These predictions can guide experimental studies by prioritizing compounds for screening against specific targets. clinmedkaz.org

A specific PASS prediction for 1-methyl-2,3-dihydro-1H-inden-1-amine is not available in the public domain. However, a hypothetical prediction would likely include activities associated with its structural features, such as being an aromatic amine. The table below illustrates the kind of output one might expect from a PASS analysis of this compound.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Monoamine oxidase B inhibitor | 0.650 | 0.012 | A high probability of activity, suggesting the compound may inhibit the MAO-B enzyme. |

| Analeptic | 0.585 | 0.021 | A moderate probability of having central nervous system stimulant effects. |

| Cognition enhancer | 0.490 | 0.045 | A plausible but less certain activity; warrants further investigation. |

| Antidepressant | 0.450 | 0.088 | Suggests a potential, but not highly probable, antidepressant effect. |

| Hepatotoxic | 0.310 | 0.150 | Indicates a potential for liver toxicity, a common consideration for amine-containing compounds. |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent an actual PASS prediction for 1-methyl-2,3-dihydro-1H-inden-1-amine.

Application of 1 Methyl 2,3 Dihydro 1h Inden 1 Amine in Advanced Chemical Synthesis and Ligand Design

As a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is to create specific stereoisomers of a target molecule, which is crucial in pharmacology as different enantiomers can have vastly different biological effects. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific, predetermined stereochemistry.

Chiral primary amines are a well-established class of building blocks for this purpose. While direct examples of 1-methyl-2,3-dihydro-1H-inden-1-amine acting as a chiral auxiliary—a temporary chiral-directing group—are not extensively documented in prominent literature, its inherent structure makes it a candidate for such applications. A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is removed. wikipedia.org The rigid, bicyclic indane framework of 1-methyl-2,3-dihydro-1H-inden-1-amine could offer a well-defined steric environment to influence the facial selectivity of reactions on a tethered substrate. Its potential lies in its ability to serve as a foundational chiral scaffold from which more complex, enantiomerically pure molecules can be constructed. For instance, the synthesis of chiral 1-aminoindanes often involves the use of other chiral auxiliaries to set the desired stereocenter, highlighting the importance of this structural motif in stereocontrolled synthesis. researchgate.net

Role in Ligand Development for Catalysis

Asymmetric catalysis relies on the use of chiral ligands that coordinate to a metal center, creating a chiral environment that biases a chemical reaction to produce one enantiomer over the other. The design of effective chiral ligands is a cornerstone of modern synthetic chemistry.

Primary amines are common starting points for the synthesis of chiral ligands, often through condensation with carbonyl compounds to form Schiff bases (imines). nih.govorientjchem.orggsconlinepress.com These Schiff base ligands, particularly those that are bidentate or multidentate, are instrumental in a wide array of catalytic processes. researchgate.net 1-Methyl-2,3-dihydro-1H-inden-1-amine, being a chiral primary amine, is a suitable precursor for the synthesis of novel Schiff base ligands. The imine formed by reacting the amine with a salicylaldehyde derivative, for example, would create a bidentate N,O-ligand. The steric bulk and defined geometry of the 1-methyl-indane moiety could effectively influence the coordination sphere of a metal catalyst, making it a promising candidate for inducing high enantioselectivity in reactions such as reductions, oxidations, or carbon-carbon bond-forming reactions. While the broader class of aminoindanols has been successfully used to create ligands for catalysis, specific applications of ligands derived from 1-methyl-2,3-dihydro-1H-inden-1-amine are an area for potential future development. nih.gov

Precursor to Structurally Diverse Indane Derivatives for Research Purposes

One of the most significant applications of the 2,3-dihydro-1H-inden-1-amine scaffold is as a precursor for the synthesis of biologically active molecules, particularly enzyme inhibitors. The indane core is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for therapeutic potential.

Research has demonstrated that the 2,3-dihydro-1H-inden-1-amine framework is a key component in a class of potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.netnih.gov MAO-B is a crucial enzyme involved in the degradation of neurotransmitters, and its inhibition is a validated strategy for the treatment of Parkinson's disease. nih.gov By using 1-methyl-2,3-dihydro-1H-inden-1-amine as a starting scaffold, chemists can synthesize a library of structurally diverse derivatives. Modifications typically involve reactions at the primary amine, such as alkylation, acylation, or the introduction of various functional groups and linkers. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for the target enzyme. nih.gov

For example, a study focused on developing novel MAO-B inhibitors synthesized a series of 2,3-dihydro-1H-inden-1-amine derivatives and evaluated their inhibitory activity. The findings highlighted specific structural modifications that led to compounds with high potency, some comparable to the established inhibitor Selegiline. nih.gov

Table 1: Examples of 2,3-Dihydro-1H-inden-1-amine Derivatives and their MAO-B Inhibitory Activity Data sourced from scientific literature for illustrative purposes.

| Compound ID | Structure/Modification | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| L4 | Indane-Thiophene Derivative | 0.11 | >909 |

| L8 | Indane-Thiophene Derivative | 0.18 | 75.6 |

| L16 | Indane-Furan Derivative | 0.27 | >370 |

| L17 | Indane-Furan Derivative | 0.48 | >208 |

| Selegiline | Reference Drug | 0.09 | >1111 |

Utility in the Synthesis of Research Probes and Chemical Tools

The development of selective enzyme inhibitors, as discussed previously, directly translates to the creation of valuable research probes and chemical tools. These molecules are essential for studying the biological function, regulation, and disease relevance of specific enzymes.

The derivatives of 1-methyl-2,3-dihydro-1H-inden-1-amine that function as potent and selective MAO-B inhibitors are excellent examples of such chemical tools. researchgate.netnih.gov In neuroscience and pharmacology research, these probes can be used to:

Investigate the role of MAO-B in the progression of neurodegenerative diseases. nih.gov

Map the active site of the MAO-B enzyme through structural biology and molecular modeling studies. researchgate.net

Elucidate the downstream effects of MAO-B inhibition on neurotransmitter levels and neuronal function.

Serve as lead compounds in drug discovery programs aiming to develop new therapeutics for Parkinson's disease and other neurological disorders. mdpi.com

By providing a rigid and synthetically tractable scaffold, 1-methyl-2,3-dihydro-1H-inden-1-amine enables the rational design of chemical probes that can selectively interact with a biological target, thereby helping to unravel complex biological processes.

Advanced Spectroscopic and Chromatographic Methods for Research Characterization of 1 Methyl 2,3 Dihydro 1h Inden 1 Amine

Spectroscopic Techniques for Mechanistic Elucidation and Complex Structure Determination

Spectroscopic methodologies are indispensable for confirming the molecular structure of 1-methyl-2,3-dihydro-1H-inden-1-amine and for gaining insights into its formation pathways. Among these, advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) stand out as exceptionally powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a detailed map of the carbon-hydrogen framework of a molecule. For the definitive structural assignment of 1-methyl-2,3-dihydro-1H-inden-1-amine, a suite of NMR experiments is employed. This includes one-dimensional (¹H and ¹³C) and two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

While a comprehensive, high-resolution NMR spectral dataset for 1-methyl-2,3-dihydro-1H-inden-1-amine is not widely available in public literature, the expected chemical shifts can be inferred from the analysis of the closely related compound, 1-aminoindane. In the ¹H NMR spectrum of 1-aminoindane, the proton at the chiral center (C1) typically presents as a triplet around 4.3 ppm. The methylene (B1212753) protons of the five-membered ring exhibit complex multiplets between 1.6 and 3.0 ppm, while the aromatic protons resonate in the 7.1 to 7.3 ppm region. researchgate.netchemicalbook.com

The introduction of a methyl group at the C1 position in 1-methyl-2,3-dihydro-1H-inden-1-amine would lead to significant changes in the NMR spectrum. The signal for the C1 proton would be absent, and a new singlet corresponding to the methyl protons would be anticipated in the upfield region, likely around 1.5-2.0 ppm. The adjacent methylene protons would also experience altered chemical shifts and coupling patterns.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.1 - 7.4 | m |

| CH₂ (Indane ring) | 1.8 - 3.0 | m |

| NH₂ | 1.5 - 2.5 | br s |

| CH₃ | 1.4 - 1.8 | s |

Note: These are predicted values based on related structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with exceptional accuracy and for studying its fragmentation behavior, which provides valuable structural clues. For 1-methyl-2,3-dihydro-1H-inden-1-amine (C₁₀H₁₃N), HRMS allows for the confirmation of its molecular formula by comparing the calculated exact mass with the experimentally measured value.

The mass spectrometric fragmentation of related aminoindanes typically involves the loss of the amino group and cleavage of the five-membered ring. Research on the mass spectrometry of various aminoindanes has identified characteristic fragments, including the indane and indene (B144670) ions (m/z 115-117) and the tropylium (B1234903) ion (m/z 91). nih.gov For 1-methyl-2,3-dihydro-1H-inden-1-amine, a distinct molecular ion peak ([M]⁺) is expected. Its fragmentation pattern would likely be initiated by the loss of the methyl group, followed by further characteristic fragmentation of the indane core.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N |

| Exact Mass | 147.1048 |

| Common Adducts | [M+H]⁺, [M+Na]⁺ |

| Key Fragment Ions (m/z) | [M-CH₃]⁺, 117, 91 |

Note: The fragmentation pattern is predictive and requires confirmation through experimental data.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the chemical purity of 1-methyl-2,3-dihydro-1H-inden-1-amine and for the critical task of separating and quantifying its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent and most extensively utilized method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the enantiomers of chiral amines is a well-established capability of chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose (B213188) or amylose, have demonstrated broad utility for this class of compounds. yakhak.org The successful resolution of the enantiomers of 1-methyl-2,3-dihydro-1H-inden-1-amine hinges on the meticulous selection of the appropriate CSP and the optimization of the mobile phase composition.

A systematic screening of various commercially available chiral columns and mobile phase systems is the standard approach to developing a robust separation method. For chiral amines, normal-phase chromatography is often effective, utilizing a mobile phase composed of a non-polar solvent such as hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol. The addition of a small percentage of an amine modifier, for example, diethylamine, is frequently necessary to mitigate peak tailing and enhance resolution for basic analytes.

The enantiomeric excess (ee) of a synthesized sample is a critical measure of its chiral purity and is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. The enantiomeric excess is calculated using the following formula:

ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Here, Area₁ and Area₂ represent the peak areas of the two respective enantiomers.

While a specific, peer-reviewed chiral HPLC method for 1-methyl-2,3-dihydro-1H-inden-1-amine is not readily found in the scientific literature, methods for the closely related 1-aminoindane have been successfully developed. The enantiomers of 1-aminoindane have been resolved on various CSPs, including those based on cyclodextrins and polysaccharide derivatives, providing a strong basis for method development for its methylated analog. google.com

| Parameter | Description |

|---|---|

| Column | Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Note: These are representative conditions that would serve as a starting point for method development and optimization for 1-methyl-2,3-dihydro-1H-inden-1-amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.